REACTION_CXSMILES
|
[CH:1]1([CH2:9][NH2:10])[CH2:6][CH2:5][CH:4]([CH2:7][NH2:8])[CH2:3][CH2:2]1.[CH2:11]1[O:13][CH2:12]1>CO>[OH:13][CH2:12][CH2:11][NH:8][CH2:7][CH:4]1[CH2:5][CH2:6][CH:1]([CH2:9][NH2:10])[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C1(CCC(CC1)CN)CN
|
Name
|
|
Quantity
|
0.025 mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
In a 20 minute period, there is introduced with good agitation and beneath the liquid surface a total of 1.1 gm
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature is maintained at 45°-50° C. for an additional one-half hour
|
Type
|
CUSTOM
|
Details
|
The methyl alcohol is removed by distillation at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
excess 1,4-cyclohexanebis(methylamine) is readily separated from the product by fractionation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
further purified by distillation at reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
OCCNCC1CCC(CC1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |